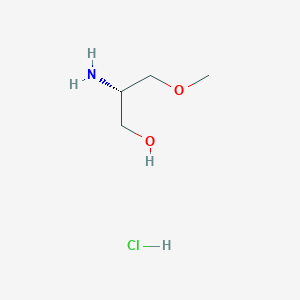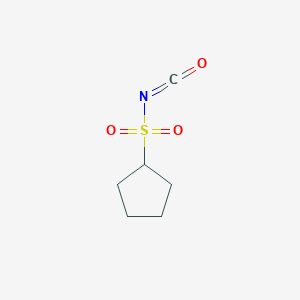
Isocyanate de cyclopentanesulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanesulfonyl isocyanate is an organic compound characterized by the presence of a cyclopentane ring attached to a sulfonyl group and an isocyanate group
Applications De Recherche Scientifique
Cyclopentanesulfonyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Materials Science: Utilized in the production of polymers and coatings.
Pharmaceuticals: Investigated for potential use in drug development due to its reactivity with biological molecules
Mécanisme D'action
Target of Action
Cyclopentanesulfonyl isocyanate, like other isocyanates, primarily targets proteins and nucleic acids in cells . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with a variety of biological molecules, altering their structure and function .
Mode of Action
The mode of action of cyclopentanesulfonyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino groups in proteins . This reaction results in the formation of a urea linkage, altering the structure of the target molecule . The changes induced by this reaction can affect the function of the target molecule, potentially leading to various biological effects .
Biochemical Pathways
Cyclopentanesulfonyl isocyanate can affect various biochemical pathways due to its reactivity with a wide range of biological molecules . For instance, it can interfere with protein function, potentially affecting pathways that rely on the activity of these proteins . Additionally, it can react with nucleic acids, potentially affecting DNA replication and transcription . The specific pathways affected can vary depending on the biological context .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well following oral or inhalation exposure . Its distribution in the body would be influenced by its reactivity, as it can form covalent bonds with biological molecules . The metabolism and excretion of cyclopentanesulfonyl isocyanate would depend on its reactivity and the specific metabolic pathways present in the organism .
Result of Action
The result of cyclopentanesulfonyl isocyanate’s action can vary depending on the specific targets and pathways affected . Potential effects include alterations in protein function, changes in gene expression, and induction of oxidative stress . These effects can lead to various cellular responses, potentially including cell death .
Action Environment
The action of cyclopentanesulfonyl isocyanate can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the isocyanate for reaction with biological targets . Additionally, factors such as temperature and pH can influence the reactivity of the isocyanate . Furthermore, the biological environment can also play a role, as the presence of specific enzymes or other molecules can influence the metabolism and distribution of the isocyanate .
Analyse Biochimique
Biochemical Properties
Cyclopentanesulfonyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethane linkages. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclopentanesulfonyl isocyanate can react with hydroxyl-containing compounds, such as alcohols and water, to form urethane bonds. This reaction is catalyzed by enzymes like urethane hydrolase, which facilitates the breakdown of urethane linkages. Additionally, cyclopentanesulfonyl isocyanate can interact with proteins containing nucleophilic amino acids, such as lysine and cysteine, leading to the formation of stable covalent bonds .
Cellular Effects
Cyclopentanesulfonyl isocyanate has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopentanesulfonyl isocyanate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, cyclopentanesulfonyl isocyanate can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of cyclopentanesulfonyl isocyanate involves its interaction with biomolecules at the molecular level. Cyclopentanesulfonyl isocyanate can bind to nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, cyclopentanesulfonyl isocyanate can inhibit the activity of enzymes like acetylcholinesterase by covalently modifying its active site. This inhibition can result in the accumulation of acetylcholine, leading to altered neurotransmission and muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentanesulfonyl isocyanate can change over time. The stability and degradation of cyclopentanesulfonyl isocyanate are critical factors that influence its long-term effects on cellular function. Cyclopentanesulfonyl isocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to cyclopentanesulfonyl isocyanate in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cyclopentanesulfonyl isocyanate vary with different dosages in animal models. At low doses, cyclopentanesulfonyl isocyanate may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of cyclopentanesulfonyl isocyanate can cause toxic effects, such as cell death and tissue damage. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of cyclopentanesulfonyl isocyanate can lead to adverse effects, such as inflammation and oxidative stress .
Metabolic Pathways
Cyclopentanesulfonyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic reactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, cyclopentanesulfonyl isocyanate can influence the pentose phosphate pathway, leading to changes in the production of nucleotides and reducing equivalents .
Transport and Distribution
The transport and distribution of cyclopentanesulfonyl isocyanate within cells and tissues are mediated by various transporters and binding proteins. Cyclopentanesulfonyl isocyanate can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, cyclopentanesulfonyl isocyanate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of cyclopentanesulfonyl isocyanate within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
Cyclopentanesulfonyl isocyanate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, cyclopentanesulfonyl isocyanate can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. Similarly, cyclopentanesulfonyl isocyanate can be localized to the mitochondria, affecting mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate group. The reaction conditions typically include the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of cyclopentanesulfonyl isocyanate may involve the phosgene method, where cyclopentanesulfonyl chloride reacts with phosgene to produce the desired isocyanate. This method requires careful handling of phosgene due to its toxicity .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentanesulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reaction with nucleophiles such as amines to form ureas.
Electrophilic Addition: Reaction with alcohols to form carbamates.
Oxidation: Reaction with oxidizing agents to form sulfonyl isocyanates.
Common Reagents and Conditions:
Amines: Used in nucleophilic addition reactions under mild conditions.
Alcohols: React with cyclopentanesulfonyl isocyanate in the presence of a base such as triethylamine.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Sulfonyl Isocyanates: Formed from oxidation reactions.
Comparaison Avec Des Composés Similaires
- Phenyl Isocyanate
- Methyl Isocyanate
- Ethyl Isocyanate
Propriétés
IUPAC Name |
N-(oxomethylidene)cyclopentanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQVBWQXMHHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
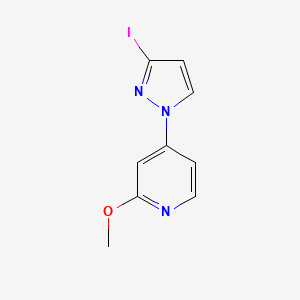
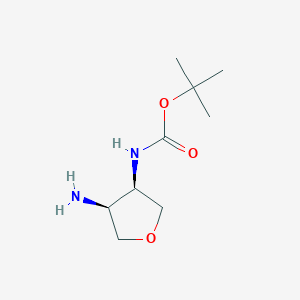
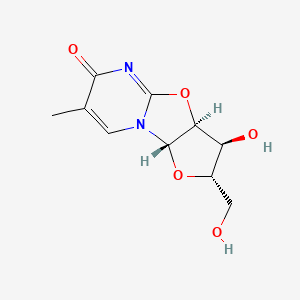
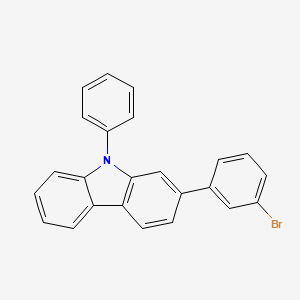
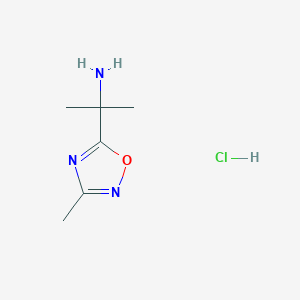
![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
amine hydrochloride](/img/structure/B1380621.png)
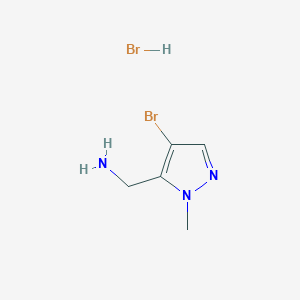
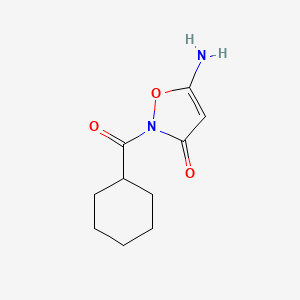
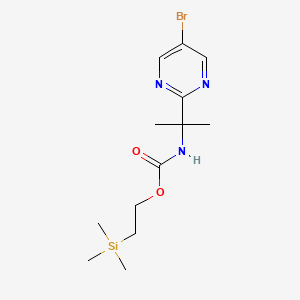
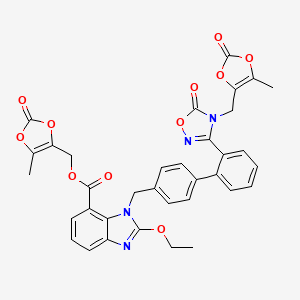
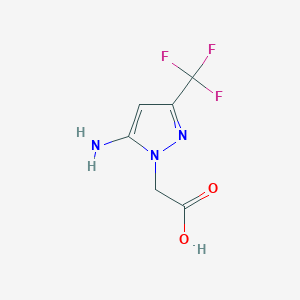
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
